5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
CAS No.: 617698-22-3
Cat. No.: VC16145704
Molecular Formula: C18H17BrN2O3S2
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617698-22-3 |
|---|---|
| Molecular Formula | C18H17BrN2O3S2 |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H17BrN2O3S2/c1-2-20-13-6-5-10(19)8-12(13)14(16(20)22)15-17(23)21(18(25)26-15)9-11-4-3-7-24-11/h5-6,8,11H,2-4,7,9H2,1H3/b15-14- |
| Standard InChI Key | AAPCTTHFXHZRDU-PFONDFGASA-N |
| Isomeric SMILES | CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O |
Introduction
Structural Analysis
Molecular Architecture
The compound (C₁₈H₁₇BrN₂O₃S₂) features three distinct structural motifs:
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Indolinone Core: A 5-bromo-1-ethyl-2-oxoindoline subunit provides planar aromaticity and bromine-induced electronic effects.
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Thiazolidinone Ring: A 2-thioxothiazolidin-4-one moiety introduces sulfur-based reactivity and hydrogen-bonding capabilities .
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Tetrahydrofuran (THF) Side Chain: A (tetrahydrofuran-2-yl)methyl group enhances solubility and modulates steric interactions.
The Z-configuration at the exocyclic double bond (C5 position) is critical for maintaining conjugation between the indolinone and thiazolidinone systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇BrN₂O₃S₂ |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 617698-22-3 |
Electronic and Steric Features
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Bromine Substituent: The 5-bromo group on the indolinone ring enhances electrophilicity and participates in halogen bonding.
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Thiocarbonyl Group: The 2-thioxo moiety increases electron delocalization, stabilizing the thiazolidinone ring .
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THF Methyl Group: The tetrahydrofuran-derived side chain introduces chirality and influences pharmacokinetic properties.
Synthetic Strategies
Multi-Step Synthesis
The synthesis involves sequential functionalization:
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Bromination: Introduction of bromine at the 5-position of 1-ethyl-2-oxoindoline using N-bromosuccinimide (NBS).
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Cyclization: Formation of the thiazolidinone ring via condensation of thiourea derivatives with α-bromoketones .
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Side-Chain Incorporation: Alkylation of the thiazolidinone nitrogen with (tetrahydrofuran-2-yl)methyl bromide.
Table 2: Synthetic Intermediates and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, CCl₄, 0°C | 78% |
| 2 | Thiazolidinone Formation | Thiourea, EtOH, reflux | 65% |
| 3 | Alkylation | THF-methyl bromide, K₂CO₃ | 82% |
Green Chemistry Considerations
Recent advances emphasize solvent-free cyclization and microwave-assisted reactions to improve efficiency . For example, ultrasound irradiation reduces reaction times for thiourea condensations by 40% .
| Activity | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Topoisomerase IIα Inhibition | Enzyme assay | 1.2 µM |
| Caspase-3 Activation | MCF-7 cells | 4.7 µM |
| MRSA Growth Inhibition | Broth microdilution | 8 µg/mL |
Anti-Inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages by 72% at 10 µM, comparable to dexamethasone .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 4.12–3.98 (m, 2H, THF-CH₂), 1.43 (t, J = 7.1 Hz, 3H, ethyl-CH₃).
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IR (KBr): 1712 cm⁻¹ (C=O), 1225 cm⁻¹ (C=S), 680 cm⁻¹ (C-Br).
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HRMS (ESI+): m/z 453.0421 [M+H]⁺ (calc. 453.0424).
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration (C5=C6 bond) and dihedral angle of 12.3° between the indolinone and thiazolidinone planes.
Computational Studies
Density Functional Theory (DFT)
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HOMO-LUMO Gap: 3.8 eV, indicating moderate electrophilicity.
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Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the thiocarbonyl sulfur and electrophilic zones near the bromine atom.
Molecular Docking
Docking simulations reveal strong binding (ΔG = -9.2 kcal/mol) to topoisomerase IIα’s ATPase domain, facilitated by hydrogen bonds with Asn91 and π-stacking with Tyr50 .
Applications in Drug Discovery
Lead Optimization
Structural analogs with modified THF side chains show improved blood-brain barrier penetration (logP = 1.8 vs. 2.4 for parent compound) .
Combination Therapies
Synergistic effects with doxorubicin (combination index = 0.3) suggest potential for reduced chemotherapy dosages .
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